ペトロセリン酸

概要

説明

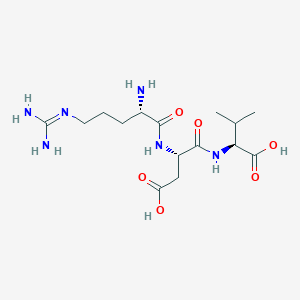

Petroselinic acid is a monounsaturated omega-12 fatty acid, chemically known as (6Z)-octadec-6-enoic acid. It is a positional isomer of oleic acid, differing in the position of the double bond. Petroselinic acid is predominantly found in the seeds of plants belonging to the Apiaceae family, such as parsley, coriander, and fennel . It is a white powder that is commercially available and is insoluble in water but soluble in methanol .

科学的研究の応用

Petroselinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various chemicals and as a standard in gas chromatography.

Biology: Studies have shown its potential antibacterial and antifungal properties.

作用機序

ペトロセリン酸は、いくつかのメカニズムを通じてその効果を発揮します。

抗菌作用: それは、クオラムセンシング関連および病原因子調節遺伝子の抑制によって、黄色ブドウ球菌などの細菌におけるバイオフィルムの形成と病原因子の産生を阻害します.

抗炎症作用: それは、ヒト組織における脂質代謝を調節し、炎症を軽減します.

6. 類似化合物の比較

ペトロセリン酸は、オレイン酸などの他のモノ不飽和脂肪酸に似ています。

オレイン酸: どちらも単一の二重結合を持っていますが、オレイン酸は9位に、ペトロセリン酸は6位にあります.

バクセン酸: 二重結合が11位にある別の位置異性体。

リノール酸: 9位と12位に2つの二重結合を持つ多価不飽和脂肪酸。

ユニークさ: ペトロセリン酸の6位にある二重結合の独特の位置は、独特の化学的性質と生物学的活性を付与し、特定の産業および医療用途において価値があります .

生化学分析

Biochemical Properties

Petroselinic acid interacts with various enzymes, proteins, and other biomolecules. It is classified as a monounsaturated omega-12 fatty acid . The biosynthesis of petroselinic acid involves several steps, including a 4-desaturase, a 3-oxoacyl synthase, and others .

Cellular Effects

Petroselinic acid has shown remarkable anti-Porphyromonas gingivalis activity . It has a rapid lethal action toward P. gingivalis, while it is rather ineffective with a wide range of other oral commensal bacterial species .

Molecular Mechanism

The molecular mechanism of petroselinic acid involves its interaction with various biomolecules. It has been suggested that the divergent evolution of extreme petroselinic acid production arises from biosynthetic and metabolic functional specialization and enhanced expression of specific enzymes to accommodate metabolism of atypical substrates .

Temporal Effects in Laboratory Settings

It is known that petroselinic acid is accumulated during the flowering and seed maturity stages .

Metabolic Pathways

Petroselinic acid is involved in several metabolic pathways. It is known that the biosynthesis of petroselinic acid involves several steps, including a 4-desaturase, a 3-oxoacyl synthase, and others .

Transport and Distribution

It is known that petroselinic acid is a major component of several plant oils .

Subcellular Localization

It is known that petroselinic acid is a major component of several plant oils , suggesting that it may be localized in the oil bodies of plant cells.

準備方法

合成経路と反応条件: ペトロセリン酸は、メタノール中で4°Cで酸性石鹸結晶化、続いて室温で2回の尿素分離、最後にアセトン中で-30°Cでの最終結晶化を含む一連の工程により、フェンネル油から単離することができます 。 この方法は、高純度を保証し、比較的簡単です。

工業生産方法: ペトロセリン酸の工業生産は、通常、溶媒抽出技術を伴います。 これらの方法は、効率と安全性において異なり、二酸化炭素を用いた超臨界流体抽出は、その無毒性と高い収率により、好ましい方法となっています .

化学反応の分析

反応の種類: ペトロセリン酸は、以下を含むさまざまな化学反応を起こします。

酸化: それは、石鹸、化粧品、医療業界で使用される貴重な脂肪酸であるラウリン酸を生成するために酸化することができます.

水素化: ペトロセリン酸の二重結合は、ステアリン酸を生成するために水素化することができます。

エステル化: それは、アルコールとエステルを形成することができ、これはさまざまな産業用途で使用されます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、オゾン、過酸化水素は、一般的に使用される酸化剤です.

水素化: パラジウムまたはニッケルなどの触媒が水素ガス中で使用されます。

エステル化: 硫酸などの酸触媒または酵素が反応を促進するために使用されます。

主な製品:

ラウリン酸: 酸化から。

ステアリン酸: 水素化から。

エステル: さまざまなアルコールとのエステル化から。

4. 科学研究への応用

ペトロセリン酸は、科学研究において幅広い用途を持っています。

化学: さまざまな化学物質の合成の前駆体として、およびガスクロマトグラフィーの標準として使用されます。

生物学: 研究により、その潜在的な抗菌性と抗真菌性が示されています.

類似化合物との比較

Petroselinic acid is similar to other monounsaturated fatty acids such as:

Vaccenic Acid: Another positional isomer with the double bond at the 11th position.

Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the 9th and 12th positions.

Uniqueness: Petroselinic acid’s unique position of the double bond at the 6th position gives it distinct chemical properties and biological activities, making it valuable in specific industrial and medical applications .

特性

CAS番号 |

593-39-5 |

|---|---|

分子式 |

C18H34O2 |

分子量 |

282.5 g/mol |

IUPAC名 |

octadec-6-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20) |

InChIキー |

CNVZJPUDSLNTQU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC=CCCCCC(=O)O |

異性体SMILES |

CCCCCCCCCCC/C=C\CCCCC(=O)O |

正規SMILES |

CCCCCCCCCCCC=CCCCCC(=O)O |

melting_point |

29.8 °C |

Key on ui other cas no. |

593-39-5 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

同義語 |

petroselenic acid petroselinic acid petroselinic acid, (E)-isomer petroselinic acid, (Z)-isomer petroselinic acid, sodium salt, (Z)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of petroselinic acid?

A1: Petroselinic acid has the molecular formula C18H34O2 and a molecular weight of 282.46 g/mol.

Q2: What is unique about the structure of petroselinic acid compared to other common fatty acids?

A2: Petroselinic acid is a monounsaturated fatty acid with a cis double bond at the Δ6 position, meaning the double bond is located on the sixth carbon atom from the carboxyl end of the molecule. This is in contrast to the more common oleic acid, which has a cis double bond at the Δ9 position. [, , , , , , ]

Q3: How does the position of the double bond in petroselinic acid influence its properties?

A3: The Δ6 double bond position influences the physical and chemical properties of petroselinic acid, such as its melting point, solubility, and reactivity compared to other C18 fatty acids like oleic acid. [, , , ]

Q4: How is petroselinic acid synthesized in plants?

A4: Petroselinic acid biosynthesis is not fully elucidated, but current evidence suggests it involves a Δ4 desaturation of palmitoyl-acyl carrier protein (ACP) by a specific desaturase enzyme. This is followed by a two-carbon elongation of the resulting Δ4-hexadecenoyl-ACP. [, , ]

Q5: Which plant families are particularly rich in petroselinic acid?

A5: The Apiaceae family, which includes plants like coriander, fennel, carrot, and parsley, is particularly rich in petroselinic acid. This fatty acid can comprise a significant portion of their seed oils. [, , , , , , , , , , , ]

Q6: What are some potential industrial applications of petroselinic acid?

A7: Petroselinic acid can be cleaved into adipic acid (C6) and lauric acid (C12:0) via ozonolysis. [] Adipic acid is a crucial component in the production of nylon and other polymers. Lauric acid finds use in the manufacturing of surfactants, detergents, and soaps. [, ]

Q7: What are the potential uses of petroselinic acid in cosmetics and personal care products?

A9: Research suggests that petroselinic acid may possess moisturizing effects. One study explored the incorporation of petroselinic acid from coriander seed oil into a phytosomal gel formulation, which exhibited promising moisturizing activity in human volunteers. []

Q8: Can petroselinic acid be used to develop biolubricants?

A10: Research has explored the potential of Trachyspermum copticum seed oil, rich in petroselinic acid, as a biolubricant base stock. The oil was used to synthesize various esters, which exhibited promising lubricant properties comparable to other biolubricant options. []

Q9: Does petroselinic acid exhibit any biological activity?

A11: While research on the biological activities of petroselinic acid is still emerging, some studies suggest it may possess antibacterial and anti-biofilm properties. [, ]

Q10: What is the mechanism of action of petroselinic acid's antimicrobial activity?

A12: One study showed that petroselinic acid exhibited dual inhibitory activity against the periodontal pathogen Porphyromonas gingivalis. It induced bacteriolysis and inhibited the activity of gingipains, key virulence factors of this bacterium. []

Q11: How does petroselinic acid interact with topoisomerases?

A13: Petroselinic acid has been shown to be a potent inhibitor of topoisomerases, particularly topoisomerase I. It acts directly on the enzyme molecule without intercalating with DNA. []

Q12: Has petroselinic acid been explored for its potential in cancer treatment?

A12: While petroselinic acid has shown topoisomerase inhibitory activity, its potential in cancer treatment remains unexplored. Further research is needed to understand its effects on cancer cells and its potential as an anticancer agent.

Q13: Are there any studies on the effects of petroselinic acid on human cells?

A16: While studies on petroselinic acid's effects on human cells are limited, some research suggests it may influence lipid metabolism. A study in yeast showed that petroselinic acid could potentiate the transactivation activity of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid homeostasis. This potentiation required intact peroxisomes, suggesting a role for these organelles in petroselinic acid's metabolic effects. []

Q14: What analytical techniques are commonly used to quantify petroselinic acid?

A17: Gas chromatography (GC) is widely used for quantifying petroselinic acid in plant oils and other matrices. This technique separates fatty acid methyl esters based on their boiling points, allowing for their identification and quantification. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)

![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)

![1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone](/img/structure/B162549.png)